Acetophenazine
Acetophenazine
Acetophenazine, also known as tindal, belongs to the class of organic compounds known as phenothiazines. These are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system that consists of a two benzene rings joined by a para-thiazine ring. Acetophenazine is a drug which is used for the treatment of disorganized and psychotic thinking. also used to help treat false perceptions (e. g. hallucinations or delusions. ). Acetophenazine is considered to be a practically insoluble (in water) and relatively neutral molecule. Acetophenazine has been detected in multiple biofluids, such as urine and blood. Within the cell, acetophenazine is primarily located in the membrane (predicted from logP). Acetophenazine can be biosynthesized from 10H-phenothiazine.
Acetophenazine is a member of the class of phenothiazines that is 10H-phenothiazine substituted by a 3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl group at the nitogen atom and an acetyl group at position 2. It has a role as a phenothiazine antipsychotic drug. It is a member of phenothiazines, a N-alkylpiperazine and a N-(2-hydroxyethyl)piperazine. It derives from a 10H-phenothiazine.
Acetophenazine is an antipsychotic drug of moderate-potency. It is used in the treatment of disorganized and psychotic thinking. It is also used to help treat false perceptions (e.g. hallucinations or delusions). It primarily targets the dopamine D2 receptor.
Acetophenazine is a member of the class of phenothiazines that is 10H-phenothiazine substituted by a 3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl group at the nitogen atom and an acetyl group at position 2. It has a role as a phenothiazine antipsychotic drug. It is a member of phenothiazines, a N-alkylpiperazine and a N-(2-hydroxyethyl)piperazine. It derives from a 10H-phenothiazine.
Acetophenazine is an antipsychotic drug of moderate-potency. It is used in the treatment of disorganized and psychotic thinking. It is also used to help treat false perceptions (e.g. hallucinations or delusions). It primarily targets the dopamine D2 receptor.
Brand Name:
Vulcanchem
CAS No.:
2751-68-0
VCID:
VC0516976
InChI:
InChI=1S/C23H29N3O2S/c1-18(28)19-7-8-23-21(17-19)26(20-5-2-3-6-22(20)29-23)10-4-9-24-11-13-25(14-12-24)15-16-27/h2-3,5-8,17,27H,4,9-16H2,1H3
SMILES:
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO
Molecular Formula:
C23H29N3O2S
Molecular Weight:
411.6 g/mol
Acetophenazine
CAS No.: 2751-68-0
Inhibitors
VCID: VC0516976
Molecular Formula: C23H29N3O2S
Molecular Weight: 411.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 2751-68-0 |
---|---|
Product Name | Acetophenazine |
Molecular Formula | C23H29N3O2S |
Molecular Weight | 411.6 g/mol |
IUPAC Name | 1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]ethanone |
Standard InChI | InChI=1S/C23H29N3O2S/c1-18(28)19-7-8-23-21(17-19)26(20-5-2-3-6-22(20)29-23)10-4-9-24-11-13-25(14-12-24)15-16-27/h2-3,5-8,17,27H,4,9-16H2,1H3 |
Standard InChIKey | WNTYBHLDCKXEOT-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO |
Canonical SMILES | CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO |
Appearance | Solid powder |
Melting Point | 167-168.5 |
Physical Description | Solid |
Description | Acetophenazine, also known as tindal, belongs to the class of organic compounds known as phenothiazines. These are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system that consists of a two benzene rings joined by a para-thiazine ring. Acetophenazine is a drug which is used for the treatment of disorganized and psychotic thinking. also used to help treat false perceptions (e. g. hallucinations or delusions. ). Acetophenazine is considered to be a practically insoluble (in water) and relatively neutral molecule. Acetophenazine has been detected in multiple biofluids, such as urine and blood. Within the cell, acetophenazine is primarily located in the membrane (predicted from logP). Acetophenazine can be biosynthesized from 10H-phenothiazine. Acetophenazine is a member of the class of phenothiazines that is 10H-phenothiazine substituted by a 3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl group at the nitogen atom and an acetyl group at position 2. It has a role as a phenothiazine antipsychotic drug. It is a member of phenothiazines, a N-alkylpiperazine and a N-(2-hydroxyethyl)piperazine. It derives from a 10H-phenothiazine. Acetophenazine is an antipsychotic drug of moderate-potency. It is used in the treatment of disorganized and psychotic thinking. It is also used to help treat false perceptions (e.g. hallucinations or delusions). It primarily targets the dopamine D2 receptor. |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 5714-00-1 ((Z)-2-maleate [1:2]salt) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | acetophenazine acetophenazine maleate acetophenazine, (Z)-2-maleate (1:2) salt acetophenazine, ion (1+) |
Reference | 1: Bisson WH, Cheltsov AV, Bruey-Sedano N, Lin B, Chen J, Goldberger N, May LT, Christopoulos A, Dalton JT, Sexton PM, Zhang XK, Abagyan R. Discovery of antiandrogen activity of nonsteroidal scaffolds of marketed drugs. Proc Natl Acad Sci U S A. 2007 Jul 17;104(29):11927-32. Epub 2007 Jul 2. PubMed PMID: 17606915; PubMed Central PMCID: PMC1924583. 2: Danielsson E, Peterson LL, Grundin R, Ogren SO, Bartfai T. Anticholinergic potency of psychoactive drugs in human and rat cerebral cortex and striatum. Life Sci. 1985 Apr 15;36(15):1451-7. PubMed PMID: 2858803. 3: Tam SW, Cook L. Sigma opiates and certain antipsychotic drugs mutually inhibit (+)-[3H] SKF 10,047 and [3H]haloperidol binding in guinea pig brain membranes. Proc Natl Acad Sci U S A. 1984 Sep;81(17):5618-21. PubMed PMID: 6147851; PubMed Central PMCID: PMC391758. 4: Issa AS, Mahrous MS. Titrimetric determination of some phenothiazine derivatives, with ferricyanide. Talanta. 1984 Apr;31(4):287-8. PubMed PMID: 18963590. 5: Bigelow LB, Weinberger DR, Wyatt RJ. Synergism of combined lithium-neuroleptic therapy: a double-blind, placebo-controlled case study. Am J Psychiatry. 1981 Jan;138(1):81-3. PubMed PMID: 7192495. 6: Bhargava HN. Modification of pharmacological and toxicological effects of acetophenazine, chlorpromazine and thloridazine in morphine-dependent mice. Arch Int Pharmacodyn Ther. 1979 Mar;238(1):165-76. PubMed PMID: 573604. 7: Jones GL, Woodbury DM. Spin-label study of phenothiazine interactions with erythrocyte ghost membranes: a possible membrane-mediated antisickling action. J Pharmacol Exp Ther. 1978 Oct;207(1):203-11. PubMed PMID: 702341. 8: Iizuka Hadachi K, Halprin KM, Levine V. Histamine (H2) receptor-adenylate cyclase system in pig skin (epidermis). Biochim Biophys Acta. 1976 Jun 23;437(1):150-7. PubMed PMID: 7311. 9: Hollister LE, Overall JE, Pokorny AD, Shelton J. Acetophenazine and diazepam in anxious depressions. Arch Gen Psychiatry. 1971 Mar;24(3):273-8. PubMed PMID: 5100621. 10: Cahan RB. Acetophenazine for office treatment of paranoid symptoms. West Med Med J West. 1967 Mar-Apr;8(3):71-2. PubMed PMID: 6072166. |
PubChem Compound | 17676 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume